molecular formula C16H14N4O2S B2753874 N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 746641-37-2

N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2753874
CAS No.: 746641-37-2
M. Wt: 326.37
InChI Key: URBKUJYXKWLUHX-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyridine derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include thionyl chloride, acetic anhydride, and various phenyl derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-methyl-N-phenyl-2-((5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

  • N-methyl-N-phenyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

  • N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Uniqueness: N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide stands out due to its specific arrangement of functional groups, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit unique properties that make it more suitable for certain applications.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-methyl-N-phenyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-20(13-7-3-2-4-8-13)14(21)11-23-16-19-18-15(22-16)12-6-5-9-17-10-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBKUJYXKWLUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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